molecular formula C10H23N3 B7867376 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine

Cat. No.: B7867376
M. Wt: 185.31 g/mol
InChI Key: AQZHLRZMGQORCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine is a piperidine-based chemical compound intended for research and development applications. Piperidine derivatives are recognized as one of the most important synthetic fragments for designing new drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . This compound, featuring both ethylamine and dimethylaminomethyl functional groups on the piperidine ring, is representative of the diverse structural motifs explored in medicinal chemistry for creating biologically active molecules. As a substituted piperidine, it serves as a versatile building block (or "synthetic block") for the construction of more complex molecular architectures, particularly in the search for new therapeutic agents . The specific stereochemistry and substitution pattern on the piperidine core are often critical for biological activity, driving ongoing research into the synthesis and functionalization of these valuable compounds . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[4-[(dimethylamino)methyl]piperidin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-12(2)9-10-3-6-13(7-4-10)8-5-11/h10H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZHLRZMGQORCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN(CC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Synthetic Approaches

The synthesis of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine can be inferred from analogous Mannich base reactions involving piperidine derivatives. In a study by , Mannich bases were synthesized by reacting a chalcone analogue (2-(4-hydroxybenzylidene)-2,3-dihydroinden-1-one) with paraformaldehyde and secondary amines under basic conditions. For the target compound, a similar strategy could involve piperidine as the amine component, formaldehyde as the carbonyl source, and dimethylamine as the nucleophile.

Reaction Scheme

  • Formation of the Iminium Intermediate : Piperidine reacts with formaldehyde to generate an iminium ion.

  • Nucleophilic Attack : Dimethylamine attacks the electrophilic carbon of the iminium ion, forming the dimethylaminomethyl substituent.

  • Alkylation : Introduction of the ethylamine side chain via alkylation of the piperidine nitrogen using a bromoethylamine derivative.

This method aligns with the general Mannich base synthesis protocol reported in , where secondary amines like dimethylamine were used to functionalize heterocyclic cores.

Microwave-Assisted Synthesis

Modern synthetic approaches leverage microwave irradiation to enhance reaction efficiency. In , microwave conditions (120°C, 200 W, 13.8 bar) were employed to accelerate Mannich base formation, reducing reaction times from hours to minutes. Applying this to the target compound:

Procedure

  • Reactants : Piperidine (21 mmol), paraformaldehyde (25 mmol), dimethylamine (21 mmol).

  • Solvent : Acetonitrile (15 mL).

  • Conditions : Microwave irradiation at 120°C for 30 minutes .

  • Workup : The solvent is removed under vacuum, and the crude product is purified via column chromatography (SiO₂, CHCl₃:MeOH:NH₃ = 90:10:2) .

Advantages

  • Rate Enhancement : Reaction completion in 30 minutes vs. overnight under classical conditions.

  • Improved Yield : Reduced side-product formation due to controlled heating.

Purification and Characterization

Purification of this compound involves a combination of crystallization and chromatography. In , analogous compounds were crystallized from ethanol or methanol-acetone mixtures, while others required silica gel chromatography.

Analytical Data

  • TLC Monitoring : Mobile phase CHCl₃:MeOH (90:10) for reaction progress .

  • HPLC Purity : ≥95% purity confirmed via reversed-phase HPLC (Zorbax SB-Aq column, triethylammonium acetate buffer) .

  • Mass Spectrometry : ESI-HRMS confirms molecular ion peaks (e.g., m/z 1212 for a related compound in ).

Challenges and Optimization

Key Challenges

  • Regioselectivity : Ensuring substitution occurs at the 4-position of piperidine.

  • Byproduct Formation : Over-alkylation or dimerization during the Mannich reaction.

Optimization Strategies

  • Stoichiometric Control : Limiting formaldehyde to 1.2 equivalents minimizes polyalkylation.

  • Catalytic Additives : Use of Lewis acids (e.g., ZnCl₂) to enhance iminium ion stability .

ParameterClassical MethodMicrowave Method
Reaction Time12–24 hours30 minutes
TemperatureRoom temp.–80°C120°C
SolventEthanol/WaterAcetonitrile
PurificationCrystallizationColumn Chromatography
Yield (Typical)40–60%65–75%

Chemical Reactions Analysis

Types of Reactions

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the ethylamine chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

a. Building Block for Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its piperidine core allows for the development of drugs targeting multiple biological pathways. For instance, compounds derived from this structure have been explored for their potential in treating pain and inflammatory conditions due to their interaction with TRPV1 receptors.

b. TRPV1 Antagonism
Research indicates that 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine and its derivatives exhibit antagonistic properties against the TRPV1 receptor, which is implicated in pain signaling. Studies have shown that modifications to this compound can enhance its binding affinity and potency as an analgesic agent . For example, a series of synthesized analogs demonstrated improved efficacy in neuropathic pain models, highlighting the compound's therapeutic potential .

Case Studies

a. Analgesic Activity Evaluation
In one study, the analgesic efficacy of modified derivatives of this compound was evaluated using a rat model for neuropathic pain. The results indicated that certain derivatives exhibited significantly enhanced pain relief compared to the parent compound, suggesting that structural modifications can lead to improved therapeutic outcomes .

b. Structure-Activity Relationship (SAR) Studies
SAR studies have been critical in identifying which modifications to the piperidine structure enhance biological activity. For example, adding hydrophobic groups at specific positions has been shown to increase binding affinity to TRPV1 receptors, thereby improving analgesic potency .

Mechanism of Action

The mechanism of action of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine involves its interaction with various molecular targets, such as receptors and enzymes. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The activity and physicochemical properties of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine are influenced by its heterocyclic and substituent components. Below is a comparative analysis with key analogs:

Compound Name Key Structural Features Biological Activity (EC50) Physicochemical Properties References
2-(Piperidin-1-yl)-ethylamine Piperidine ring, ethylamine side chain 6 nM (glucokinase activation) Moderate lipophilicity, basic pKa
2-(4-Methyl-piperazin-1-yl)-ethylamine Piperazine ring, methyl group at 4-position Not reported Higher solubility due to piperazine
N,N-Dimethylethane-1,2-diamine Linear dimethylamine, no heterocycle 27 nM (glucokinase activation) High polarity, lower membrane permeability
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride Phenolic rings, ethylamine backbone Not reported High polarity, poor BBB penetration
(4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid Acetic acid substituent instead of ethylamine Discontinued (likely due to poor activity) Increased hydrophilicity, acidic pKa

Structure-Activity Relationship (SAR) Insights

  • Heterocyclic Influence : Replacement of piperidine with piperazine (e.g., 2-(4-Methyl-piperazin-1-yl)-ethylamine) may enhance solubility but reduce enzyme potency due to altered van der Waals interactions in enzyme pockets .
  • Substituent Effects: The dimethylaminomethyl group in the target compound likely improves binding affinity compared to unsubstituted piperidine analogs. For example, 2-piperidin-1-yl-ethylamine exhibits an EC50 of 6 nM in glucokinase activation, whereas N,N-dimethylethane-1,2-diamine (lacking a heterocycle) has an EC50 of 27 nM .
  • Role of Ethylamine: Ethylamine derivatives with aromatic substituents (e.g., 2-(4-pyridyl)ethylamine) show distinct binding profiles due to π-π interactions, unlike the aliphatic dimethylaminomethyl group in the target compound .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Piperazine-containing analogs (e.g., 2-(4-Methyl-piperazin-1-yl)-ethylamine) may exhibit better aqueous solubility than piperidine derivatives due to the additional nitrogen atom .

Discontinued or Less Effective Analogs

Compounds such as (4-Dimethylaminomethyl-piperidin-1-yl)-acetic acid were discontinued, likely due to reduced enzyme affinity or unfavorable pharmacokinetics compared to ethylamine derivatives . Similarly, morpholine-containing analogs (e.g., 2-morpholin-1-yl-ethylamine) showed moderate EC50 values (20 nM), suggesting that piperidine-based structures are more optimal for glucokinase activation .

Biological Activity

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine, often referred to as a piperidine derivative, is a compound notable for its diverse biological activities. It is characterized by a piperidine ring with a dimethylaminomethyl substituent, which contributes to its unique pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₈N₂
  • Molecular Weight : Approximately 172.28 g/mol

The compound's structure allows for various interactions with biological targets, making it a versatile candidate for medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Mannich Reaction : Involves the reaction of piperidine with formaldehyde and dimethylamine.
  • Alkylation : Using appropriate alkyl halides to introduce the ethylamine group.

These methods facilitate the production of the compound while allowing for modifications that can enhance its biological activity.

Anticancer Activity

Research indicates that compounds with piperidine moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including:

  • HeLa (cervical cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

In vitro studies demonstrated an IC50 range from 0.004 to 0.029 µM for certain analogs, indicating potent anticancer activity compared to standard chemotherapeutics such as AZT .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It shows potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. This inhibition could lead to enhanced cholinergic function and cognitive improvement .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific substituents on the piperidine ring significantly influences biological activity. Key findings include:

  • Dimethylamino Group : Enhances binding affinity to target receptors.
  • Ethylamine Chain : Contributes to increased lipophilicity and cellular uptake.

Table 1 summarizes the SAR findings related to various piperidine derivatives:

Compound NameStructureKey FeaturesBiological Activity
2-(6-Methyl-piperidin-1-yl)-ethylamineStructureSimilar piperidine coreModerate anticancer activity
2-(4-Methyl-piperazin-1-yl)-ethanolStructureContains piperazineReduced potency compared to piperidine analogs
1-Methyl-2-(1-methyl-piperidin-4-yl)-ethylamine acetateStructureAcetic acid derivativeEnhanced AChE inhibition

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Anticancer Efficacy : A study demonstrated that this compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard treatments like bleomycin .
  • Neuroprotection : Research indicated that derivatives showed promise in ameliorating cognitive deficits in animal models of Alzheimer's disease by inhibiting cholinesterases .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethylamine, and how do reaction parameters influence yield and purity?

Methodological Answer: The synthesis of piperidine derivatives like this compound often involves condensation reactions between piperidine precursors and amine-containing reagents. Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) or alcohols (e.g., ethanol) are commonly used to stabilize intermediates and enhance reaction efficiency .
  • Temperature Control : Reflux conditions (e.g., 60–80°C) are critical for achieving high conversion rates while avoiding side reactions .
  • Catalysts : Acid or base catalysts (e.g., HCl, K₂CO₃) can accelerate amine coupling reactions .
  • Purification : Column chromatography or recrystallization is recommended to isolate the product from byproducts .

Q. Table 1: Synthesis Optimization Parameters

ParameterRecommended ConditionsImpact on Yield/PurityReference
SolventDichloromethane or ethanolHigher polarity improves solubility
Temperature60–80°C (reflux)Balances reaction rate vs. stability
CatalystAcid (e.g., HCl)Accelerates condensation steps

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, piperidine ring protons resonate at δ 2.5–3.5 ppm, while dimethylamino groups appear as singlets near δ 2.2–2.4 ppm .
  • X-ray Crystallography : Resolves 3D molecular geometry and confirms stereochemistry, as demonstrated in related piperidine-ethylamine complexes (e.g., bond angles and torsional strain analysis) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for amine-containing intermediates .

Advanced Research Questions

Q. How can computational chemistry guide the design of reaction pathways for this compound?

Methodological Answer: Integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental data to:

  • Predict Reaction Pathways : Identify low-energy transition states and intermediates using software like Gaussian or ORCA .
  • Optimize Conditions : Machine learning algorithms (e.g., ICReDD’s approach) can analyze reaction databases to recommend solvent/catalyst combinations, reducing trial-and-error experimentation .
  • Validate Mechanisms : Compare computed IR spectra or activation energies with experimental data to confirm proposed mechanisms .

Q. Table 2: Computational vs. Experimental Validation

Computational ToolApplicationExample OutcomeReference
DFT (e.g., Gaussian)Transition state optimizationΔG‡ < 25 kcal/mol for feasibility
Machine Learning (ICReDD)Solvent selectionEthanol identified as optimal

Q. What strategies resolve contradictions between experimental data and computational predictions?

Methodological Answer:

  • Iterative Feedback Loops : Use experimental results (e.g., unexpected byproducts) to refine computational models. For example, recalibrate DFT parameters if observed yields deviate >10% from predictions .
  • Factorial Design : Systematically vary parameters (e.g., temperature, solvent ratio) to isolate confounding variables. A 2³ factorial design can identify interactions between parameters .
  • Cross-Validation : Compare results across multiple techniques (e.g., NMR, HPLC, X-ray) to confirm structural assignments .

Q. How does the compound’s electronic structure influence its reactivity in biological or catalytic systems?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the dimethylamino group’s lone pairs may enhance metal coordination in catalytic applications .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to assess binding affinity and residence time .
  • Solvent Effects : Polarizable continuum models (PCM) quantify solvent stabilization of charged intermediates during reactions .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining purity?

Methodological Answer:

  • Process Control : Implement real-time monitoring (e.g., in situ FTIR) to detect impurities during large-scale reflux .
  • Separation Technologies : Use membrane filtration or centrifugal partition chromatography to isolate the product efficiently .
  • Thermal Management : Optimize heat transfer in batch reactors to prevent exothermic side reactions .

Data Contradiction Analysis

Case Study : Discrepancies in reported reaction yields may arise from:

  • Impurity Profiles : Use HPLC-MS to identify trace byproducts not detected by NMR .
  • Computational Assumptions : Re-evaluate solvent dielectric constants or basis sets in DFT calculations if experimental rates are inconsistent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.